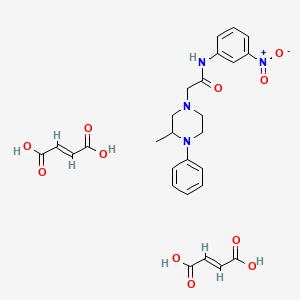
3(2H)-Benzoxazolepropanesulfonic acid, 2-((3-(2-hydroxyethyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)ethylidene)-, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3(2H)-Benzoxazolepropanesulfonic acid, 2-((3-(2-hydroxyethyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)ethylidene)-, monosodium salt is a complex organic compound with a unique structure that combines benzoxazole, imidazolidinylidene, and sulfonic acid moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Benzoxazolepropanesulfonic acid, 2-((3-(2-hydroxyethyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)ethylidene)-, monosodium salt typically involves multiple steps The imidazolidinylidene moiety is then synthesized and attached to the benzoxazole core
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
3(2H)-Benzoxazolepropanesulfonic acid, 2-((3-(2-hydroxyethyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)ethylidene)-, monosodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate ester.
Substitution: The benzoxazole and imidazolidinylidene moieties can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxazole or imidazolidinylidene moieties.
Applications De Recherche Scientifique
3(2H)-Benzoxazolepropanesulfonic acid, 2-((3-(2-hydroxyethyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)ethylidene)-, monosodium salt has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or marker in biological assays due to its unique structural features.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It can be used in the formulation of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3(2H)-Benzoxazolepropanesulfonic acid, 2-((3-(2-hydroxyethyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)ethylidene)-, monosodium salt involves its interaction with specific molecular targets and pathways. The benzoxazole and imidazolidinylidene moieties may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The sulfonic acid group enhances the compound’s solubility and facilitates its interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole derivatives: These compounds share the benzoxazole core and exhibit similar chemical reactivity and biological activity.
Imidazolidinylidene derivatives: Compounds with the imidazolidinylidene moiety may have comparable mechanisms of action and applications.
Sulfonic acid derivatives: These compounds possess the sulfonic acid group, contributing to their solubility and reactivity.
Uniqueness
3(2H)-Benzoxazolepropanesulfonic acid, 2-((3-(2-hydroxyethyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)ethylidene)-, monosodium salt is unique due to its combination of benzoxazole, imidazolidinylidene, and sulfonic acid moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
34328-00-2 |
|---|---|
Formule moléculaire |
C23H22N3NaO6S2 |
Poids moléculaire |
523.6 g/mol |
Nom IUPAC |
sodium;3-[(2E)-2-[(2E)-2-[3-(2-hydroxyethyl)-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-ylidene]ethylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C23H23N3O6S2.Na/c27-15-14-25-19(22(28)26(23(25)33)17-7-2-1-3-8-17)11-12-21-24(13-6-16-34(29,30)31)18-9-4-5-10-20(18)32-21;/h1-5,7-12,27H,6,13-16H2,(H,29,30,31);/q;+1/p-1/b19-11+,21-12+; |
Clé InChI |
CMKGDUPYPXXDAC-JJQRAXEFSA-M |
SMILES isomérique |
C1=CC=C(C=C1)N2C(=O)/C(=C\C=C\3/N(C4=CC=CC=C4O3)CCCS(=O)(=O)[O-])/N(C2=S)CCO.[Na+] |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C(=CC=C3N(C4=CC=CC=C4O3)CCCS(=O)(=O)[O-])N(C2=S)CCO.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


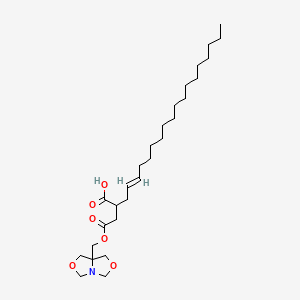
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-[4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol](/img/structure/B12770760.png)

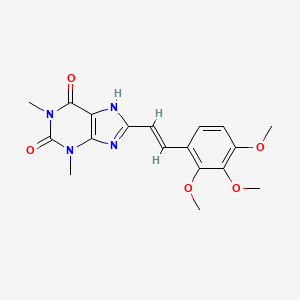
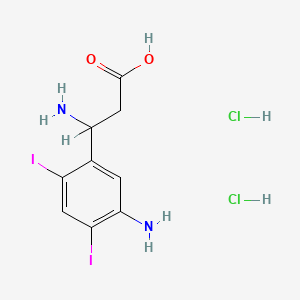
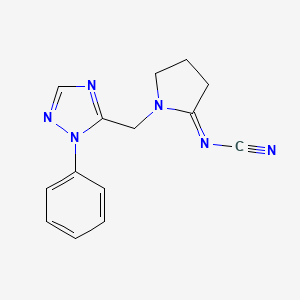

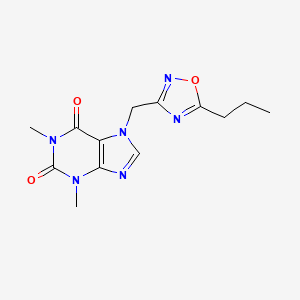

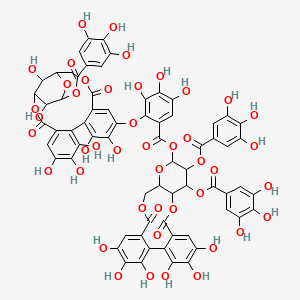
![2-aminoethanol;(2R)-2-[[4-(methoxycarbonylamino)phenyl]sulfonylamino]propanoic acid](/img/structure/B12770828.png)

![(3S,3'R,4'S,5'S,6'R)-5-[(S)-(4-ethylphenyl)-hydroxymethyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol;(3S,3'R,4'S,5'S,6'R)-5-[(R)-(4-ethylphenyl)-hydroxymethyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol](/img/structure/B12770839.png)
